O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine
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Overview
Description
O-(3-chloro-2-fluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H8Cl2FNO It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-chloro-2-fluorobenzyl)hydroxylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of O-(3-chloro-2-fluorobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: O-(3-chloro-2-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
O-(3-chloro-2-fluorobenzyl)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(3-chloro-2-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- O-(2-chloro-4-fluorobenzyl)hydroxylamine
- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine
- O-(3-fluorobenzyl)hydroxylamine
Comparison: O-(3-chloro-2-fluorobenzyl)hydroxylamine is unique due to the specific positioning of chlorine and fluorine atoms on the benzyl ring, which influences its reactivity and interaction with biological targets. Compared to O-(2-chloro-4-fluorobenzyl)hydroxylamine, the 3-chloro-2-fluorobenzyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2 |
InChI Key |
LKPZIVXDSLPWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CON |
Origin of Product |
United States |
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